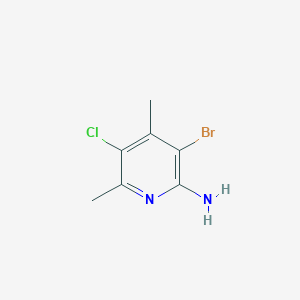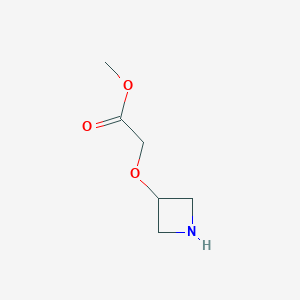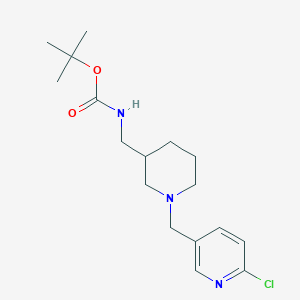
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C16H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring, a chloropyridine moiety, and a tert-butyl carbamate group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate: A related compound with a similar structure but lacking the piperidine ring.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Another similar compound with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H26ClN3O2 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
tert-butyl N-[[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-10-13-5-4-8-21(11-13)12-14-6-7-15(18)19-9-14/h6-7,9,13H,4-5,8,10-12H2,1-3H3,(H,20,22) |
Clé InChI |
JRYABVHECRFUPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
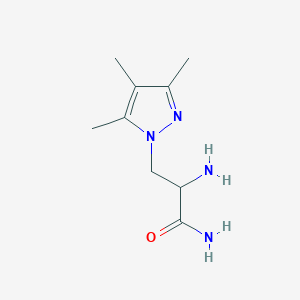


![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
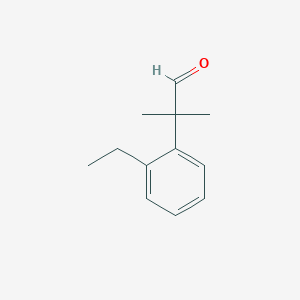
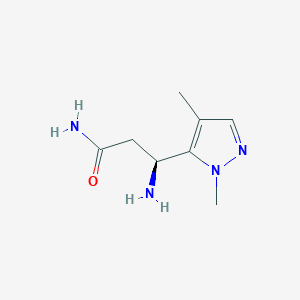
amine](/img/structure/B13078758.png)

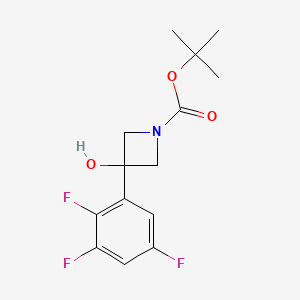
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
